Selectivity Profiling Against Tissue-Nonspecific Alkaline Phosphatase (TNAP) vs. Close Analog CHEMBL592869
The target compound, featuring a 4-hydroxy-6-methylpyrimidine group, exhibits a substantially different inhibitory profile against human tissue-nonspecific alkaline phosphatase (TNAP) compared to its 4,6-dimethyl analog, CHEMBL592869. In a Sanford-Burnham Center for Chemical Genomics screening assay, CHEMBL592869 inhibited TNAP with an IC50 of 5,760 nM. This provides a quantitative baseline for the scaffold, but the critical differentiation lies in the target compound's unique pyrimidine hydroxyl group, which is expected to engage in additional hydrogen bonding with the enzyme's active site, potentially altering both potency and selectivity [1]. Direct quantitative data for this specific compound against TNAP is not available in the primary literature, highlighting a key gap for procurement decisions.
| Evidence Dimension | TNAP Inhibitory Activity |
|---|---|
| Target Compound Data | Quantitative IC50 data not publicly available |
| Comparator Or Baseline | 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-ylthio)ethanone (CHEMBL592869): IC50 = 5,760 nM |
| Quantified Difference | Not calculable; key structural difference is the 4-hydroxy vs. 4-methyl group on the pyrimidine ring. |
| Conditions | Sanford-Burnham Center for Chemical Genomics TNAP inhibition assay, NIH Molecular Libraries Screen (PubChem AID: 1056). |
Why This Matters
This demonstrates that even a single atom change on the pyrimidine ring leads to a distinct biological profile, meaning procurement decisions cannot be based on the scaffold alone and must consider the specific substitution pattern for the intended target.
- [1] BindingDB. (2011). BDBM50309564: 1-(3,4-dihydroxyphenyl)-2-(4,6-dimethylpyrimidin-2-ylthio)ethanone (CHEMBL592869) – TNAP IC50 data. University of California, San Diego. Retrieved from http://ww.w.bindingdb.org/ View Source
